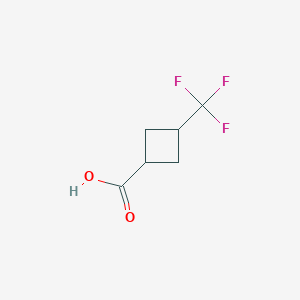

3-(Trifluoromethyl)cyclobutane-1-carboxylic acid

Description

BenchChem offers high-quality 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(trifluoromethyl)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3O2/c7-6(8,9)4-1-3(2-4)5(10)11/h3-4H,1-2H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSULKAPJHICPKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093750-93-6 | |

| Record name | 3-(trifluoromethyl)cyclobutane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(Trifluoromethyl)cyclobutane-1-carboxylic acid CAS number and properties

An In-depth Technical Guide to 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid for Advanced Research and Development

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid, a pivotal building block in modern medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this document synthesizes core chemical data, scalable synthetic protocols, and strategic applications to empower your research and development endeavors.

Strategic Importance in Medicinal Chemistry

3-(Trifluoromethyl)cyclobutane-1-carboxylic acid has emerged as a compound of significant interest due to the unique combination of a strained cyclobutane ring and an electron-withdrawing trifluoromethyl (CF₃) group. The cyclobutane motif is increasingly utilized as a bioisostere for phenyl rings, offering a three-dimensional scaffold that can improve physicochemical properties such as solubility while reducing the calculated logarithm of the partition coefficient (ClogP).[1][2][3] The incorporation of a CF₃ group is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity.[4][5][6] This strategic combination makes the title compound a valuable intermediate for creating novel therapeutics with optimized pharmacokinetic and pharmacodynamic profiles.[4][7]

Nomenclature, Stereoisomerism, and Core Structure

A precise understanding of the compound's nomenclature and stereochemistry is critical for reproducible research and sourcing. The molecule exists as a mixture of stereoisomers, and the specific configuration can significantly influence its biological activity and physical properties.[4]

-

Racemic Mixture: The general structure, without defined stereochemistry, is most commonly identified by CAS Number: 1093750-93-6 .[4][8][9][10]

-

Stereoisomers: Specific stereoisomers possess unique registry numbers:

The IUPAC name for the compound is 3-(trifluoromethyl)cyclobutane-1-carboxylic acid .[8] The core structure consists of a four-membered cyclobutane ring, which imparts conformational rigidity, substituted with a carboxylic acid and a trifluoromethyl group at the 1 and 3 positions, respectively.[4]

Physicochemical and Spectroscopic Data

The physicochemical properties of this compound are heavily influenced by the interplay between the polar carboxylic acid group and the lipophilic, strongly electronegative trifluoromethyl group.

| Property | Value | Source |

| CAS Number | 1093750-93-6 (Racemic Mixture) | [4][8][9] |

| Molecular Formula | C₆H₇F₃O₂ | [4][8] |

| Molecular Weight | 168.11 g/mol | [4][8] |

| IUPAC Name | 3-(trifluoromethyl)cyclobutane-1-carboxylic acid | [8] |

| InChIKey | ZSULKAPJHICPKB-UHFFFAOYSA-N | [4][8] |

| Predicted Boiling Point | 190.6 ± 35.0 °C | [4] |

| Predicted Density | 1.445 ± 0.06 g/cm³ | [4] |

| Appearance | Off-white solid | [11] |

Scalable Synthesis Protocols

The limited commercial availability and high cost of 3-(trifluoromethyl)cyclobutane-1-carboxylic acid have historically restricted its use in large-scale applications.[2][7] However, efficient and scalable synthetic routes have been developed, making this crucial building block more accessible. The most robust methods start from commercially available 4-oxocyclobutane precursors.[1][2]

Below is a detailed, field-proven protocol adapted from published scalable syntheses.[1][2]

Workflow for Scalable Synthesis

Caption: Scalable synthesis from a cyclobutanone precursor.

Step-by-Step Experimental Methodology

Disclaimer: This protocol is for informational purposes and should only be performed by qualified chemists in a properly equipped laboratory.

Step 1: Trifluoromethylation of the Ketone

-

To a solution of diisopropyl 3-oxocyclobutane-1,1-dicarboxylate in anhydrous THF, add cesium fluoride (CsF) as a fluoride source.

-

Cool the mixture to 0 °C.

-

Slowly add trimethylsilyl trifluoromethane (TMSCF₃). The Ruppert-Prakash reagent acts as the CF₃ nucleophile precursor.

-

Allow the reaction to warm to room temperature and stir until completion, monitored by TLC or LC-MS.

-

Work up the reaction by quenching with an aqueous solution and extracting the CF₃-carbinol intermediate.

Step 2: Radical Deoxygenation of the Tertiary Alcohol Causality: Direct deoxygenation is challenging. A common strategy involves converting the alcohol to a derivative suitable for radical-mediated reduction. A highly efficient method uses tributyltin hydride.[1][2]

-

The crude CF₃-carbinol from the previous step is first converted to a suitable radical precursor, such as an oxalate ester.[2]

-

Dissolve the precursor in anhydrous toluene.

-

Add azobisisobutyronitrile (AIBN) as a radical initiator and tributyltin hydride (Bu₃SnH) as the reducing agent.

-

Heat the mixture to reflux (approx. 110 °C) and stir for 0.5-1 hour. The tin hydride transfers a hydrogen atom, effectively removing the oxygen functionality.[2]

-

Cool the reaction and concentrate under reduced pressure. The resulting residue contains the deoxygenated diisopropyl ester.[2]

Step 3: Saponification (Hydrolysis) of the Diester

-

Dissolve the crude diisopropyl ester in a mixture of THF and an aqueous solution of sodium hydroxide (NaOH).[2]

-

Stir the mixture vigorously at room temperature overnight. This step hydrolyzes both ester groups to form the corresponding dicarboxylate salt.

-

Perform an aqueous workup, washing with an organic solvent (e.g., ethyl acetate) to remove non-polar impurities.

-

Acidify the aqueous layer with a strong acid (e.g., 6M HCl) to a pH of 2-3. This protonates the dicarboxylate to form the dicarboxylic acid.[2]

-

Extract the dicarboxylic acid product into ethyl acetate.

Step 4: Thermal Decarboxylation

-

The isolated dicarboxylic acid is heated, typically in a suitable high-boiling solvent or neat, to induce decarboxylation.

-

This process expels one molecule of CO₂, yielding the final target compound, 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid, as a mixture of cis and trans isomers.[2]

-

The final product can be purified by crystallization or chromatography. This five-step approach has been reported to achieve a 40% overall yield and can be scaled to produce over 100 grams of material.[2]

Applications in Drug Design and Discovery

The title compound is a powerful tool for lead optimization. Its utility stems from the predictable effects its structural motifs have on key drug properties.

Logical Framework for Application

Caption: Structural features and their impact on drug properties.

-

Bioisosterism: The 3-(trifluoromethyl)cyclobutyl group can serve as a non-aromatic bioisostere for a phenyl group or a sterically larger analogue of a tert-butyl group.[1][5] This substitution can disrupt undesirable π-π stacking interactions, reduce planar toxicity, and improve metabolic stability by removing sites susceptible to aromatic hydroxylation.

-

Enhanced Pharmacokinetics: The CF₃ group is known to block metabolic attack (e.g., by cytochrome P450 enzymes) on adjacent positions.[4] This often leads to a longer plasma half-life for drug candidates. Furthermore, its lipophilicity can improve absorption and penetration across biological membranes, including the blood-brain barrier.[4]

-

Synthetic Handle: The carboxylic acid functionality is a versatile synthetic handle, readily converted into amides, esters, and other functional groups, allowing for its incorporation into a wide array of molecular scaffolds, including kinase inhibitors and peptide staplers.[4][9]

Chemical Reactivity

The compound exhibits reactivity characteristic of its two primary functional groups:

-

Carboxylic Acid Reactions:

-

Reduction: Can be reduced to the corresponding alcohol or aldehyde using powerful reducing agents like lithium aluminum hydride (LiAlH₄).[4]

-

Oxidation: The cyclobutane ring can be susceptible to oxidation under harsh conditions.

-

Derivatization: Readily undergoes standard carboxylic acid chemistry, including conversion to acid chlorides, esters, and amides, which is the basis for its utility as a building block.

-

-

Trifluoromethyl Group Reactions:

-

The CF₃ group is generally stable but can influence the acidity of adjacent protons and participate in certain nucleophilic substitution reactions under specific conditions.[4]

-

Safety, Handling, and Storage

Proper handling is essential due to the hazardous nature of the compound.

-

GHS Hazard Classification:

-

Recommended Handling Procedures:

-

Storage:

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.[11]

-

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[13][14]

-

Skin: Wash off with plenty of soap and water. If irritation occurs, seek medical advice.[13][14]

-

Inhalation: Move the person to fresh air. Call a poison center or doctor if you feel unwell.[11][14]

-

Conclusion

3-(Trifluoromethyl)cyclobutane-1-carboxylic acid is more than a mere chemical reagent; it is a sophisticated design element for the modern medicinal chemist. Its unique combination of a rigid, three-dimensional scaffold and the pharmacokinetically enabling trifluoromethyl group provides a validated pathway to improve the druglike properties of therapeutic candidates. With the advent of scalable synthetic routes, this building block is poised for even wider application, empowering the development of next-generation pharmaceuticals.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 8. (1s,3s)-3-(Trifluoromethyl)cyclobutane-1-carboxylic acid | C6H7F3O2 | CID 53417580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-(trifluoromethyl)cyclobutane-1-carboxylic acid | 1093750-93-6 [chemicalbook.com]

- 10. 3-(trifluoromethyl)cyclobutane-1-carboxylic acid - Jiaxing Jlight Chemicals Co., Ltd. [jlightchem.com]

- 11. kishida.co.jp [kishida.co.jp]

- 12. chemical-label.com [chemical-label.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. biosynth.com [biosynth.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid

Introduction: A Modern Building Block for Rational Drug Design

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous properties upon drug candidates is relentless. Among the rising stars in this field is 3-(trifluoromethyl)cyclobutane-1-carboxylic acid. This compound uniquely merges two powerful structural motifs: the conformationally constrained cyclobutane ring and the electronically potent trifluoromethyl group.[1][2][3] The cyclobutane scaffold offers a three-dimensional alternative to traditional planar aromatic rings, often improving metabolic stability and providing unique vectors for exploring protein binding pockets.[1][4] Simultaneously, the trifluoromethyl (-CF3) group is a well-established bioisostere for methyl or chloro groups, capable of dramatically enhancing a molecule's lipophilicity, metabolic stability, and binding affinity through its strong electron-withdrawing nature.[2][5][6][7][8]

This guide provides an in-depth analysis of the core physicochemical properties of 3-(trifluoromethyl)cyclobutane-1-carboxylic acid, offering both established data and the experimental rationale for its characterization. It is intended for researchers, medicinal chemists, and drug development professionals who seek to leverage this building block for the rational design of next-generation therapeutics.

Core Physicochemical & Structural Data

The fundamental properties of a compound dictate its behavior from synthesis to its ultimate pharmacokinetic and pharmacodynamic profile. 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid is characterized by a unique interplay between its constituent parts. The molecule exists as cis and trans isomers, which can have distinct physical properties.[9] The primary CAS number, 1093750-93-6, typically refers to the mixture of isomers.[9][10]

| Property | Value | Source & Commentary |

| Molecular Formula | C₆H₇F₃O₂ | [9][10] |

| Molecular Weight | 168.11 g/mol | [9][10] |

| CAS Number | 1093750-93-6 (unspecified stereochemistry) 123812-82-8 (cis isomer) 123812-83-9 (trans isomer) | [9][10][11] |

| Appearance | (Predicted) Combustible liquid | [10] |

| Boiling Point | 190.6 ± 35.0 °C (Predicted) | [9] Reflects significant intermolecular forces from both the carboxylic acid's hydrogen bonding and the -CF3 group's polarity. |

| Density | 1.445 ± 0.06 g/cm³ (Predicted) | [9] Indicates a compact structure consistent with the strained cyclobutane ring. |

| pKa | 4.36 ± 0.40 (Predicted) | [9] The acidity is enhanced relative to unsubstituted cyclobutanecarboxylic acid due to the strong inductive electron-withdrawing effect of the -CF3 group. |

| LogP (XLogP3) | 1.6 (Predicted) | [10] Indicates moderate lipophilicity, a crucial parameter for membrane permeability. |

Structure-Property Relationships: The "Why" Behind the Data

Understanding the data requires an appreciation for the structural elements at play. The properties of this molecule are not arbitrary; they are a direct consequence of its unique architecture.

Caption: Key structure-property relationships in 3-(trifluoromethyl)cyclobutane-1-carboxylic acid.

The potent electron-withdrawing nature of the trifluoromethyl group is paramount.[5] It pulls electron density away from the cyclobutane ring and, consequently, from the carboxylic acid moiety. This inductive effect stabilizes the resulting carboxylate anion upon deprotonation, making the parent acid a stronger acid (i.e., having a lower pKa) than its non-fluorinated counterpart.[8][9] This increased acidity can be critical for tuning interactions with biological targets.

Furthermore, the puckered, three-dimensional structure of the cyclobutane ring provides conformational restriction.[1][3] Unlike flexible alkyl chains, this rigid scaffold can lock a molecule into a specific bioactive conformation, potentially increasing potency and selectivity for its target protein while reducing off-target effects.[3]

Experimental Protocols for Core Property Determination

To ensure scientific integrity, predicted values must be confirmed by robust experimental methods. The following section details validated, step-by-step protocols for determining the key physicochemical properties of novel compounds like 3-(trifluoromethyl)cyclobutane-1-carboxylic acid.

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

Causality: Potentiometric titration is the gold standard for pKa determination due to its accuracy and direct measurement of proton dissociation.[12][13] It relies on monitoring the change in pH of a solution of the acid as a standardized base is added. The pKa corresponds to the pH at which the acid is exactly 50% ionized, a point found at the half-equivalence volume on the titration curve.[14]

Protocol:

-

System Preparation: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.01 and 7.00).

-

Sample Preparation: Accurately weigh approximately 10-20 mg of 3-(trifluoromethyl)cyclobutane-1-carboxylic acid and dissolve it in a known volume (e.g., 50 mL) of deionized, CO₂-free water. A co-solvent like methanol or DMSO may be used if aqueous solubility is low, but its concentration should be kept minimal and consistent.

-

Titration: Place the pH electrode and a micro-stir bar into the sample solution. Titrate the solution with a standardized solution of 0.01 M NaOH, adding the titrant in small, precise increments (e.g., 0.02 mL).

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). Determine the equivalence point (the point of maximum slope) from the first derivative of the curve (ΔpH/ΔV). The pKa is the pH value recorded at exactly half of the equivalence volume.

Caption: Workflow for pKa determination via potentiometric titration.

Determination of Lipophilicity (LogP) by Shake-Flask Method

Causality: The partition coefficient (LogP) between n-octanol and water is a critical measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.[6][15] The shake-flask method, as described in OECD Guideline 107, is a direct and reliable way to measure this equilibrium distribution.[15][16][17]

Protocol:

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing them to separate for at least 24 hours.

-

Sample Preparation: Prepare a stock solution of the compound in n-octanol. The concentration should be chosen to be within the linear range of the analytical method used for quantification (e.g., UV-Vis spectroscopy or HPLC).

-

Partitioning: In a suitable vessel, combine a precise volume of the pre-saturated n-octanol stock solution with a precise volume of the pre-saturated water. A common ratio is 1:1, but other ratios can be used.

-

Equilibration: Agitate the vessel at a constant temperature (typically 25 °C) for a sufficient time to reach equilibrium (e.g., 24 hours). Avoid vigorous shaking that can lead to emulsion formation.

-

Phase Separation: Separate the two phases by centrifugation.

-

Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound (C_octanol and C_water) using a validated analytical method.

-

Calculation: Calculate the partition coefficient P = C_octanol / C_water. The final value is expressed as LogP.

Conclusion and Outlook

3-(Trifluoromethyl)cyclobutane-1-carboxylic acid is a highly valuable building block for modern drug discovery. Its physicochemical properties, driven by the synergistic effects of the trifluoromethyl group and the cyclobutane core, offer a compelling toolkit for medicinal chemists. The enhanced acidity, controlled lipophilicity, and conformational rigidity provide rational starting points for optimizing lead compounds. By understanding and experimentally validating these core properties using robust protocols, researchers can more effectively harness the potential of this scaffold to design safer and more efficacious medicines.

References

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. (1s,3s)-3-(Trifluoromethyl)cyclobutane-1-carboxylic acid | C6H7F3O2 | CID 53417580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. trans-3-(trifluoromethyl)cyclobutane-1-carboxylic acid | 123812-83-9 [m.chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pKa Value Determination Guidance 2024 - PharmaeliX [pharmaelix.com]

- 15. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 16. oecd.org [oecd.org]

- 17. oecd.org [oecd.org]

An In-depth Technical Guide to 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid: Molecular Structure and Weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trifluoromethyl)cyclobutane-1-carboxylic acid is a fascinating and increasingly important molecule in the field of medicinal chemistry and drug discovery. Its unique structural characteristics, conferred by the strained cyclobutane ring and the powerfully electron-withdrawing trifluoromethyl group, make it a valuable building block for creating novel therapeutic agents. This guide provides a detailed exploration of the molecular structure and weight of this compound, offering insights for researchers leveraging its properties in the synthesis of advanced chemical entities.

Physicochemical Properties at a Glance

A summary of the key quantitative data for 3-(trifluoromethyl)cyclobutane-1-carboxylic acid is presented below, providing a quick reference for laboratory applications.

| Property | Value | Source |

| Molecular Formula | C₆H₇F₃O₂ | PubChem[1] |

| Average Molecular Weight | 168.11 g/mol | PubChem[1], Benchchem[2] |

| Monoisotopic Mass | 168.03981395 Da | PubChem[1] |

| CAS Number (Racemic Mixture) | 1093750-93-6 | Benchchem[2] |

Delving into the Molecular Structure

The molecular architecture of 3-(trifluoromethyl)cyclobutane-1-carboxylic acid is distinguished by a four-membered cyclobutane ring. This ring system is substituted with a carboxylic acid group and a trifluoromethyl group.[2] The positioning of these two functional groups relative to each other on the cyclobutane ring gives rise to stereoisomerism, a critical consideration in drug design and biological activity.

Stereoisomerism: The Cis and Trans Configurations

The substituents on the cyclobutane ring can be arranged in two distinct spatial orientations, leading to two diastereomers: cis and trans.

-

Cis Isomer : In the cis configuration, both the carboxylic acid and the trifluoromethyl group are on the same face of the cyclobutane ring.[2] This arrangement results in a more compact molecular geometry. The CAS number for the cis-(1s,3s) isomer is 123812-82-8.[2]

-

Trans Isomer : In the trans configuration, the carboxylic acid and the trifluoromethyl group are on opposite faces of the ring. The CAS number for the trans isomer is 123812-83-9.[2]

The specific stereoisomer used in a synthesis can significantly impact the resulting molecule's pharmacological properties, including its binding affinity to biological targets and its metabolic stability.

Visualizing the Molecular Structure

The following diagram illustrates the chemical structure of 3-(trifluoromethyl)cyclobutane-1-carboxylic acid, highlighting the key functional groups.

Caption: 2D structure of 3-(trifluoromethyl)cyclobutane-1-carboxylic acid.

A Detailed Look at Molecular Weight

The molecular weight of a compound can be expressed as either the average molecular weight or the monoisotopic mass. For researchers in drug development, understanding both is crucial for techniques such as mass spectrometry.

Calculation of Average Molecular Weight

The average molecular weight is calculated using the weighted average of the masses of the naturally occurring isotopes of each element in the molecule. The standard atomic weights of the constituent elements are:

The molecular formula is C₆H₇F₃O₂.[1][2][8]

Calculation: (6 * 12.011) + (7 * 1.008) + (3 * 18.998) + (2 * 15.999) = 72.066 + 7.056 + 56.994 + 31.998 = 168.114 g/mol

This calculated value is consistent with the published average molecular weight of 168.11 g/mol .[1][2][8]

Understanding Monoisotopic Mass

The monoisotopic mass is the mass of a molecule calculated using the mass of the most abundant isotope of each element. This value is particularly important for high-resolution mass spectrometry.

The masses of the most abundant isotopes are:

-

¹²C: 12.000000 amu (by definition)[9]

-

¹H: 1.007825 amu

-

¹⁶O: 15.994915 amu[10]

-

¹⁹F: 18.998403 amu[11]

Calculation: (6 * 12.000000) + (7 * 1.007825) + (3 * 18.998403) + (2 * 15.994915) = 72.000000 + 7.054775 + 56.995209 + 31.98983 = 168.039814 Da

This calculated monoisotopic mass aligns with the value of 168.03981395 Da found in the PubChem database.[1]

Experimental Protocols: A Note on Characterization

While this guide focuses on the foundational molecular properties, the structural and mass data presented are typically confirmed through a suite of analytical techniques. For a novel synthesis of this compound or its derivatives, the following workflow is standard:

Caption: Standard workflow for synthesis and characterization.

Expert Insight: When analyzing this compound with NMR, the ¹⁹F NMR will be particularly informative, providing a clean signal for the trifluoromethyl group. In high-resolution mass spectrometry (HRMS), the precise mass measurement is used to confirm the elemental composition, and the fragmentation pattern can provide further structural evidence.

Conclusion

3-(Trifluoromethyl)cyclobutane-1-carboxylic acid presents a unique combination of a strained aliphatic ring and a highly fluorinated substituent, making it a powerful tool for medicinal chemists. A thorough understanding of its molecular structure, including its stereoisomeric forms, and its precise molecular weight is fundamental to its effective application in the design and synthesis of next-generation pharmaceuticals. The data and analysis presented in this guide serve as a comprehensive resource for researchers working with this versatile chemical building block.

References

-

PubChem. (1s,3s)-3-(Trifluoromethyl)cyclobutane-1-carboxylic acid | C6H7F3O2. National Center for Biotechnology Information. [Link]

- PubChem. Periodic Table - Atomic Mass. National Center for Biotechnology Information. [https://pubchem.ncbi.nlm.nih.

Sources

- 1. (1s,3s)-3-(Trifluoromethyl)cyclobutane-1-carboxylic acid | C6H7F3O2 | CID 53417580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Atomic Mass | Periodic Table of Elements - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. #6 - Carbon - C [hobart.k12.in.us]

- 5. #1 - Hydrogen - H [hobart.k12.in.us]

- 6. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 7. Fluorine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 8. 3-(trifluoromethyl)cyclobutane-1-carboxylic acid | 1093750-93-6 [chemicalbook.com]

- 9. Carbon-12 - Wikipedia [en.wikipedia.org]

- 10. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

- 11. Fluorine - Wikipedia [en.wikipedia.org]

3-(Trifluoromethyl)cyclobutane-1-carboxylic acid IUPAC name and synonyms

An In-Depth Technical Guide to 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid: A Key Building Block in Modern Medicinal Chemistry

This guide provides a comprehensive technical overview of 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid, a pivotal building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical identity, physicochemical properties, synthesis methodologies, and its strategic applications in the design of novel therapeutics. The unique combination of a strained cyclobutane ring and an electron-withdrawing trifluoromethyl group imparts desirable characteristics for modern drug discovery programs.

Chemical Identity: Nomenclature and Synonyms

The precise identification of a chemical entity is fundamental. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid [1][2]. This name clearly indicates a cyclobutane ring with a carboxylic acid group at position 1 and a trifluoromethyl group at position 3.

The compound is also known by several synonyms, reflecting common naming conventions in chemical literature and databases[1][2]:

-

Cyclobutanecarboxylic acid, 3-(trifluoromethyl)-[1]

Accurate identification is further ensured by its Chemical Abstracts Service (CAS) registry numbers. It is crucial to note that different numbers correspond to the racemic mixture and its specific stereoisomers[1]:

The stereochemical relationship between the substituents significantly impacts the molecule's geometry, physical properties, and biological interactions[1]. In the cis isomer, the carboxylic acid and trifluoromethyl groups are on the same face of the cyclobutane ring, leading to a more compact structure[1].

Physicochemical and Structural Properties

The molecular architecture of 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid is defined by a four-membered cyclobutane ring, which imparts significant conformational rigidity.[4] This scaffold is substituted with a polar, ionizable carboxylic acid group and a highly lipophilic, metabolically stable trifluoromethyl (-CF3) group.[1] This combination of functional groups results in a unique profile of properties highly valued in drug design.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₇F₃O₂ | [1][2] |

| Molecular Weight | 168.11 g/mol | [1][2][3] |

| Predicted Boiling Point | 190.6 ± 35.0 °C | [1] |

| Predicted Density | 1.445 ± 0.06 g/cm³ | [1] |

| InChIKey | ZSULKAPJHICPKB-UHFFFAOYSA-N | [2] |

The trifluoromethyl group is a cornerstone of its utility. It is a well-established bioisostere for a methyl group but with profoundly different electronic properties due to the high electronegativity of fluorine.[5] The -CF3 group enhances metabolic stability by blocking potential sites of oxidation and increases the molecule's lipophilicity, which can improve membrane permeability and penetration of the blood-brain barrier.[1] Furthermore, cyclobutane derivatives are often utilized as analogs of phenyl isosteres with a lower calculated logarithm of the partition coefficient (ClogP), a strategy to improve physicochemical properties in drug candidates.[6]

Synthesis Methodologies: A Scalable Approach

The limited commercial availability of this building block, particularly for large-scale applications, has driven the development of robust and scalable synthetic routes.[6] Two efficient methods have been reported, both commencing from readily available 4-oxocyclobutane precursors.[1][6][7]

The general strategy involves the conversion of a cyclobutanone to its corresponding trifluoromethyl carbinol. This is typically achieved by treatment with (trifluoromethyl)trimethylsilane (TMSCF3), often referred to as the Ruppert-Prakash reagent, in the presence of a fluoride source.[1][6] From this key intermediate, two distinct pathways can be followed.

Synthesis Workflow Overview

The diagram below illustrates the two primary scalable synthetic pathways to produce 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid from a common precursor.

Caption: Scalable synthetic routes to 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid.

Experimental Protocol: Deoxygenation of a Bis-carboxylate System

This five-step synthesis has been successfully scaled to produce over 100 grams of the target compound with a ~40% overall yield.[6][8]

Step 1: Synthesis of Diisopropyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1,1-dicarboxylate

-

To a solution of diisopropyl 3-oxocyclobutane-1,1-dicarboxylate in tetrahydrofuran (THF), add TMSCF3 and a catalytic amount of a fluoride source (e.g., tetrabutylammonium fluoride).

-

Stir the reaction at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

-

Work up the reaction with an aqueous acid solution and extract the product.

Step 2: Formation of the Oxalate Ester

-

The trifluoromethyl carbinol from Step 1 is treated with oxalyl chloride in the presence of a base (e.g., pyridine) in a suitable solvent like dichloromethane (DCM).

-

This reaction proceeds to form the corresponding oxalate ester, which serves as a radical precursor.[6]

Step 3: Radical Deoxygenation

-

A solution of the oxalate ester and a radical initiator such as azobisisobutyronitrile (AIBN) in anhydrous toluene is heated.[6]

-

Tributyltin hydride (Bu3SnH) dissolved in toluene is added dropwise to the heated mixture.[1][6] The reaction is stirred at 110 °C until completion.

-

Causality: The Bu3SnH acts as a hydrogen atom donor in a radical chain reaction to efficiently deoxygenate the intermediate, replacing the hydroxyl group with a hydrogen atom.[6]

Step 4: Hydrolysis

-

The resulting diisopropyl 3-(trifluoromethyl)cyclobutane-1,1-dicarboxylate is hydrolyzed using a strong base, such as sodium hydroxide (NaOH), in a mixture of THF and water.[6]

-

This converts the diester into the corresponding dicarboxylic acid salt.

Step 5: Decarboxylation

-

The aqueous solution containing the dicarboxylate salt is acidified with a strong acid (e.g., HCl) to a pH of 2-3.[6]

-

Upon acidification and gentle heating, one of the carboxylic acid groups is eliminated as carbon dioxide, yielding the final product, 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid, as a mixture of cis and trans isomers.[6]

Applications in Drug Discovery and Medicinal Chemistry

The 3-(trifluoromethyl)cyclobutyl moiety is a privileged structural motif found in numerous pharmaceutical patents.[6] Its incorporation is a strategic choice to optimize the pharmacokinetic and pharmacodynamic properties of drug candidates.

-

Aryl and tert-Butyl Isostere: The trifluoromethyl-cyclobutyl group serves as a unique, non-planar bioisostere for a tert-butyl group or a phenyl ring.[6][9] While it has a slightly larger steric profile than a tert-butyl group, it can preserve the original mode of bioactivity while enhancing metabolic resistance.[9]

-

Kinase Inhibitors: Boc-protected analogs of this carboxylic acid are used as precursors for synthesizing kinase inhibitors, a major class of oncology drugs.[1]

-

Peptide Stapling: The constrained nature of the cyclobutane ring is exploited in peptide stapling techniques to stabilize α-helical structures in peptides, enhancing their cell permeability and resistance to proteolysis.[1]

-

Improving DMPK Properties: The introduction of the -CF3 group is a classic medicinal chemistry strategy to increase metabolic stability and lipophilicity.[1][5] This can lead to improved oral bioavailability and better distribution within the body.

Stereoisomers and Their Role

The stereochemical configuration of the molecule is critical. The distinct spatial arrangement of the functional groups in the cis and trans isomers leads to different binding interactions with biological targets and varying physicochemical properties.

Caption: Relationship between the racemic mixture and its stereoisomers.

Conclusion

3-(Trifluoromethyl)cyclobutane-1-carboxylic acid is more than just a chemical reagent; it is a strategically designed building block that addresses several key challenges in modern drug discovery. Its unique combination of a rigid cyclobutane scaffold and a powerful trifluoromethyl group provides medicinal chemists with a valuable tool to fine-tune steric, electronic, and pharmacokinetic properties. The development of scalable synthetic routes has further cemented its importance, enabling its broader application in the quest for safer and more effective therapeutics. As the demand for non-planar, metabolically robust scaffolds continues to grow, the utility of this compound and its derivatives is set to expand.

References

-

PubChem. 3-Hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid. Available from: [Link]

-

PubChem. (1s,3s)-3-(Trifluoromethyl)cyclobutane-1-carboxylic acid. Available from: [Link]

-

Qi, J., Emmert, M. H., Wang, J., Yang, X., Xiao, D., & Song, Z. J. (2021). Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid. Organic Process Research & Development, 25(1), 82-88. Available from: [Link]

-

ACS Publications. Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid. Organic Process Research & Development. Available from: [Link]

-

Bohrium. Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid. Available from: [Link]

-

PubChem. 3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid. Available from: [Link]

-

OUCI. Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid. Available from: [Link]

-

LookChem. methyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate 1392803-31-4 wiki. Available from: [Link]

-

Jiaxing Jlight Chemicals Co., Ltd. 3-(trifluoromethyl)cyclobutane-1-carboxylic acid. Available from: [Link]

-

ResearchGate. (Trifluoromethyl)cyclobutanes in drug discovery. Available from: [Link]

-

Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. Available from: [Link]

-

Annedi, S. C., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. Available from: [Link]

-

Wouters, J., & Giordanetto, F. (2017). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 12(17), 1361-1370. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. (1s,3s)-3-(Trifluoromethyl)cyclobutane-1-carboxylic acid | C6H7F3O2 | CID 53417580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-(trifluoromethyl)cyclobutane-1-carboxylic acid | 1093750-93-6 [chemicalbook.com]

- 4. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | MDPI [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Cis and Trans Isomers of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, separation, characterization, and potential applications of the cis and trans isomers of 3-(trifluoromethyl)cyclobutane-1-carboxylic acid. This valuable building block is of significant interest in medicinal chemistry, offering a unique three-dimensional scaffold that can enhance the pharmacological properties of drug candidates. This document delves into the nuanced differences between the two isomers, providing practical insights and detailed protocols for researchers in the field of drug discovery and development. The strategic incorporation of the trifluoromethyl group and the cyclobutane core can lead to improved metabolic stability, lipophilicity, and binding interactions.[1][2] This guide aims to equip scientists with the necessary knowledge to effectively utilize these isomers in their research endeavors.

Introduction: The Strategic Value of Trifluoromethylated Cyclobutanes in Medicinal Chemistry

The design of novel molecular entities with enhanced therapeutic profiles is a cornerstone of modern drug discovery. The strategic use of bioisosteric replacements and three-dimensional scaffolds has emerged as a powerful approach to optimize drug-like properties.[2] Cyclobutane derivatives, in particular, have garnered attention as replacements for phenyl rings, offering a reduced calculated logP (clogP) which can lead to improved pharmacokinetic profiles.[3] The incorporation of a trifluoromethyl (CF3) group further enhances the desirability of these scaffolds. The CF3 group is known to improve metabolic stability by blocking sites of oxidation, increase lipophilicity, and modulate pKa, all of which can positively impact a compound's biological activity and bioavailability.[1]

The compound 3-(trifluoromethyl)cyclobutane-1-carboxylic acid exists as two distinct geometric isomers: cis and trans. The spatial orientation of the carboxylic acid and trifluoromethyl groups on the cyclobutane ring significantly influences the molecule's overall shape, polarity, and how it interacts with biological targets. Understanding and controlling this stereochemistry is therefore paramount for its effective application in drug design.

This guide will provide a detailed exploration of these two isomers, from their synthesis as a mixture to their separation and individual characterization.

Synthesis of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid: A Scalable Approach

The synthesis of 3-(trifluoromethyl)cyclobutane-1-carboxylic acid is typically achieved through a multi-step sequence starting from readily available 4-oxocyclobutane precursors.[1][3] The following protocol outlines a common and scalable method that yields a mixture of the cis and trans isomers.

Synthetic Pathway Overview

The overall synthetic strategy involves the introduction of the trifluoromethyl group onto a cyclobutanone core, followed by deoxygenation and subsequent functional group manipulations to yield the final carboxylic acid.

Caption: General synthetic workflow for 3-(trifluoromethyl)cyclobutane-1-carboxylic acid.

Detailed Experimental Protocol

Materials:

-

Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate

-

Trimethylsilyl trifluoromethane (TMSCF3)

-

Tetrabutylammonium fluoride (TBAF) or other suitable fluoride source

-

Tributyltin hydride (Bu3SnH)

-

Azobisisobutyronitrile (AIBN)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Anhydrous toluene, Tetrahydrofuran (THF), Ethyl acetate

Step 1: Trifluoromethylation of the Cyclobutanone

-

To a solution of diisopropyl 3-oxocyclobutane-1,1-dicarboxylate in anhydrous THF at 0 °C, add TMSCF3.

-

Slowly add a solution of TBAF in THF. The fluoride source acts as a catalyst to generate the trifluoromethyl anion from TMSCF3.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC-MS).

-

Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude trifluoromethyl carbinol.

Causality Behind Experimental Choices: The use of TMSCF3 with a catalytic fluoride source is a well-established and efficient method for the nucleophilic trifluoromethylation of ketones. The choice of a non-protic solvent like THF is crucial to prevent quenching of the reactive trifluoromethyl anion.

Step 2: Radical Deoxygenation

-

Dissolve the crude trifluoromethyl carbinol in anhydrous toluene.

-

Heat the solution to reflux (approximately 110 °C).

-

Slowly add a solution of Bu3SnH and a radical initiator such as AIBN in toluene over a period of 30 minutes.

-

Continue refluxing until the reaction is complete (monitor by TLC or GC-MS).

-

Cool the reaction mixture and remove the toluene under reduced pressure.

-

The crude product can be purified by flash chromatography on silica gel to remove tin byproducts.

Causality Behind Experimental Choices: A Barton-McCombie deoxygenation or a related radical-mediated process is effective for removing the hydroxyl group. Tributyltin hydride is a common and reliable hydrogen atom donor in these reactions. AIBN is a standard thermal radical initiator. It is important to perform this reaction under inert atmosphere to prevent unwanted side reactions with oxygen.

Step 3: Hydrolysis and Decarboxylation

-

Dissolve the purified diisopropyl 3-(trifluoromethyl)cyclobutane-1,1-dicarboxylate in THF.

-

Add an aqueous solution of sodium hydroxide and stir the biphasic mixture vigorously at room temperature overnight.

-

Separate the aqueous layer and wash with ethyl acetate to remove any non-polar impurities.

-

Acidify the aqueous layer to pH 2-3 with concentrated HCl.

-

Extract the product into ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(trifluoromethyl)cyclobutane-1,1-dicarboxylic acid.

-

The crude dicarboxylic acid is then heated at a temperature above its melting point to effect decarboxylation, yielding the final product as a mixture of cis and trans isomers.

Causality Behind Experimental Choices: Saponification of the esters with a strong base like NaOH is a standard procedure. The subsequent decarboxylation of the malonic acid derivative is thermally driven and typically proceeds smoothly upon heating.

This synthetic route has been shown to be scalable, providing multi-gram quantities of the desired product mixture.[3] The typical ratio of cis to trans isomers obtained is approximately 1.4:1.[3]

Separation of the Cis and Trans Isomers

The separation of the cis and trans diastereomers is a critical step to enable the study of their individual properties and biological activities. While challenging, preparative chromatography is the most effective method for this purpose.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a powerful technique for the separation of diastereomers on a laboratory scale. The choice of stationary phase and mobile phase is crucial for achieving baseline separation.

Illustrative Preparative HPLC Workflow

Caption: A typical workflow for the preparative HPLC separation of diastereomers.

Protocol: Preparative HPLC Separation

-

Column Selection: A chiral stationary phase (CSP) is often effective for separating diastereomers, although a high-resolution silica or reversed-phase column may also be suitable. Polysaccharide-based CSPs (e.g., Chiralcel® or Chiralpak® series) are a good starting point.

-

Mobile Phase Optimization: Develop a suitable mobile phase on an analytical scale first. A mixture of hexane and isopropanol is a common choice for normal-phase chromatography. The ratio is optimized to achieve the best resolution between the two isomer peaks.

-

Sample Preparation: Dissolve the crude mixture of cis and trans isomers in the mobile phase at a high concentration.

-

Injection and Elution: Inject the sample onto the preparative column and elute with the optimized mobile phase.

-

Fraction Collection: Collect fractions corresponding to the elution of each isomer peak.

-

Purity Analysis: Analyze the collected fractions by analytical HPLC to determine their purity.

-

Solvent Removal: Combine the pure fractions for each isomer and remove the solvent under reduced pressure to obtain the isolated cis and trans isomers.

Self-Validating System: The purity of the isolated isomers should be confirmed by analytical HPLC, demonstrating baseline separation from the other isomer. Further characterization by NMR and mass spectrometry will confirm the identity and structural integrity of the separated compounds.

Characterization of the Cis and Trans Isomers

Unambiguous characterization of the isolated cis and trans isomers is essential. This is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹⁹F NMR are invaluable for distinguishing between the cis and trans isomers. The different spatial relationships between the protons and the trifluoromethyl group in each isomer lead to distinct chemical shifts and coupling constants.

Expected ¹H and ¹⁹F NMR Spectral Features:

| Isomer | Key ¹H NMR Features | Key ¹⁹F NMR Features |

| cis | Protons on the cyclobutane ring will exhibit specific multiplicities and coupling constants reflecting their cis relationship to both the carboxylic acid and trifluoromethyl groups. The methine proton adjacent to the COOH group and the methine proton adjacent to the CF3 group will have a cis coupling constant. | A single resonance (quartet due to coupling with adjacent protons) is expected for the CF3 group. The chemical shift will be influenced by the proximity of the carboxylic acid group. |

| trans | The coupling constants between the methine protons will be different from the cis isomer, reflecting their trans relationship. Specifically, the coupling between the methine proton adjacent to the COOH and the methine proton adjacent to the CF3 group will be a trans coupling constant. | A single resonance (quartet) is also expected, but its chemical shift will differ from that of the cis isomer due to the different spatial orientation relative to the carboxylic acid. |

Mass Spectrometry

High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized and separated isomers. Both isomers will have the same molecular weight and fragmentation pattern.

Expected HRMS Data:

-

Molecular Formula: C₆H₇F₃O₂

-

Exact Mass: 168.0398

Conformational Analysis: Understanding the 3D Structure

The cyclobutane ring is not planar and exists in a puckered conformation to relieve ring strain.[3] The two substituents at the 1 and 3 positions can adopt either axial or equatorial-like positions. The preferred conformation for each isomer will be dictated by the steric and electronic interactions between the carboxylic acid and the trifluoromethyl group.

Conformational Isomers of 1,3-Disubstituted Cyclobutanes

Caption: Puckered conformations of cis and trans 1,3-disubstituted cyclobutanes.

-

Cis Isomer: The cis isomer can exist as either a diequatorial or a diaxial conformer. The diequatorial conformer is generally more stable as it minimizes steric interactions.

-

Trans Isomer: The trans isomer exists as an equilibrium between two equivalent axial-equatorial conformers.

Computational modeling (e.g., using Density Functional Theory) can be employed to calculate the relative energies of these conformers and predict the most stable three-dimensional structure for each isomer. This information is invaluable for understanding how each isomer might fit into a protein binding pocket.

Applications in Drug Discovery

The distinct three-dimensional shapes of the cis and trans isomers can lead to different biological activities. One isomer may bind to a target protein with higher affinity than the other, resulting in improved potency. Furthermore, the different physicochemical properties of the isomers can affect their absorption, distribution, metabolism, and excretion (ADME) profiles.

While specific examples directly comparing the biological activities of the cis and trans isomers of 3-(trifluoromethyl)cyclobutane-1-carboxylic acid derivatives are not extensively published, numerous patents highlight the use of this scaffold in the development of novel therapeutics, including:

-

TEAD Modulators: For the treatment of cancers.[1]

-

TRPC6 Inhibitors: For various therapeutic applications.[1]

-

Eukaryotic Initiation Factor 2B Modulators. [1]

-

Agonists of the APJ Receptor. [1]

-

Ubiquitin-specific Protease USP19 Inhibitors. [1]

The availability of both the pure cis and trans isomers allows for a more detailed exploration of the structure-activity relationship (SAR) in these and other drug discovery programs.

Conclusion

The cis and trans isomers of 3-(trifluoromethyl)cyclobutane-1-carboxylic acid are valuable and versatile building blocks for medicinal chemistry. Their synthesis as a mixture is scalable, and their separation, while requiring careful chromatographic method development, provides access to two stereochemically distinct scaffolds. The unique three-dimensional and physicochemical properties imparted by the trifluoromethylated cyclobutane core make these isomers highly attractive for the design of next-generation therapeutics. This guide provides the foundational knowledge and practical considerations for researchers to effectively synthesize, separate, and characterize these important compounds, ultimately enabling their successful application in drug discovery.

References

-

OUCI. Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid. Available from: [Link]

-

Song, Z. J.; Qi, J.; Emmert, M. H.; Wang, J.; Yang, X.; Xiao, D. Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid. Org. Process Res. Dev.2021 , 25 (1), 82–88. Available from: [Link]

-

Mykhailiuk, P. K. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au2024 . Available from: [Link]

Sources

- 1. Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid [ouci.dntb.gov.ua]

- 2. Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure, vibrational spectrum, and ring puckering barrier of cyclobutane - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectral Analysis of 3-(trifluoromethyl)cyclobutane-1-carboxylic acid

Prepared by: Senior Application Scientist, Analytical Chemistry Division

Introduction: The Structural and Pharmaceutical Significance of 3-(trifluoromethyl)cyclobutane-1-carboxylic acid

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds is a cornerstone of medicinal chemistry. The trifluoromethyl group (-CF₃), in particular, is prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity.[1] The compound 3-(trifluoromethyl)cyclobutane-1-carboxylic acid (CAS No: 1093750-93-6) represents a confluence of desirable structural motifs: a strained cyclobutane ring, which acts as a versatile three-dimensional scaffold, and the potent trifluoromethyl group.[2] This molecule serves as a critical building block in the synthesis of complex bioactive molecules, including kinase inhibitors and peptide staplers.[1]

A rigorous and unambiguous structural confirmation of this intermediate is paramount to ensure the integrity of the final therapeutic candidates. This guide provides an in-depth analysis of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize 3-(trifluoromethyl)cyclobutane-1-carboxylic acid. The focus extends beyond mere data reporting to elucidate the causal relationships between the molecule's unique architecture and its spectral output, reflecting the analytical logic employed in a modern pharmaceutical development setting.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Framework

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework and the environment of the fluorine atoms. For a molecule like 3-(trifluoromethyl)cyclobutane-1-carboxylic acid, a suite of experiments including ¹H, ¹³C, and ¹⁹F NMR is not just beneficial, but essential for complete characterization.

Rationale for Multi-Nuclear NMR Approach

The choice to employ ¹H, ¹³C, and ¹⁹F NMR is deliberate. ¹H NMR provides detailed information about the proton environments and their connectivity through spin-spin coupling, which is crucial for determining the stereochemistry (cis/trans) of the substituents on the cyclobutane ring. ¹³C NMR maps the carbon skeleton, identifying key functional groups like the carbonyl carbon and the trifluoromethyl-bearing carbon.[3] Given the presence of a -CF₃ group, ¹⁹F NMR is indispensable. It offers a highly sensitive and specific signal for the fluorine atoms, confirming the presence and integrity of this critical functional group with a wide chemical shift range and a lack of background noise.[4]

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-(trifluoromethyl)cyclobutane-1-carboxylic acid in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ may be preferred to ensure the carboxylic acid proton is readily observable and not rapidly exchanging.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe capable of tuning to ¹H, ¹³C, and ¹⁹F frequencies.

-

¹H NMR Acquisition:

-

Acquire data at a standard probe temperature (e.g., 298 K).

-

Use a standard pulse program with a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Set the spectral width to cover the range of approximately -2 to 14 ppm.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).[4]

-

-

¹³C NMR Acquisition:

-

Employ a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon atoms, simplifying the spectrum.

-

Increase the number of scans significantly compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[4]

-

-

¹⁹F NMR Acquisition:

-

No external standard is typically needed, but an external reference like CFCl₃ (0 ppm) is the standard scale.[5]

-

Use a simple pulse-acquire sequence. ¹⁹F is a high-sensitivity nucleus, requiring fewer scans than ¹³C NMR.

-

Set the spectral width to cover a range of approximately -50 to -80 ppm, which is typical for aliphatic CF₃ groups.[6]

-

Data Summary and Interpretation

The expected NMR spectral data for 3-(trifluoromethyl)cyclobutane-1-carboxylic acid are summarized below.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~12.0 | Broad Singlet | Carboxylic Acid (-COOH) |

| 1.5 - 3.0 | Multiplet | Cyclobutane Ring Protons (-CH-, -CH₂) | |

| ¹³C | ~175-185 | Singlet | Carboxylic Acid Carbon (-C OOH) |

| ~125 (quartet) | Quartet (due to ¹JCF coupling) | Trifluoromethyl Carbon (-C F₃) | |

| ~20-45 | Multiple Signals | Cyclobutane Ring Carbons (-C H-, -C H₂) | |

| ¹⁹F | -60 to -70 | Singlet | Trifluoromethyl Group (-CF₃) |

Interpretation Insights:

-

¹H NMR: The proton of the carboxylic acid appears as a highly deshielded, broad singlet around 12 ppm due to strong hydrogen bonding and the electronegativity of the adjacent oxygen atoms.[1][7] The complex multiplet between 1.5 and 3.0 ppm arises from the protons on the cyclobutane ring, which exhibit complex splitting patterns due to restricted bond rotation and coupling between geminal and vicinal protons.[1]

-

¹³C NMR: The carbonyl carbon of the carboxylic acid is found in the typical downfield region of 175-185 ppm.[7] A key signature is the carbon attached to the fluorine atoms; it appears as a quartet due to strong one-bond coupling (¹JCF) with the three fluorine atoms. The electron-withdrawing effect of the CF₃ group will also influence the chemical shifts of the other cyclobutane carbons.

-

¹⁹F NMR: The three fluorine atoms are chemically equivalent and thus appear as a sharp singlet in the proton-decoupled spectrum.[1] Its position between -60 and -70 ppm is characteristic of a CF₃ group attached to an sp³-hybridized carbon.[1][6]

Diagram: NMR Correlation

Caption: Correlation of molecular groups to their NMR signals.

II. Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy excels at rapidly identifying the presence of specific functional groups based on their characteristic vibrational frequencies. For this molecule, IR is used to confirm the carboxylic acid moiety and the overall aliphatic nature.

Rationale for FTIR-ATR

Fourier Transform Infrared (FTIR) spectroscopy using an Attenuated Total Reflectance (ATR) accessory is the modern standard for solid and liquid samples. It requires minimal sample preparation, is non-destructive, and provides high-quality spectra rapidly. The key vibrations we aim to identify are the O-H stretch and C=O stretch of the carboxylic acid, and the C-F stretches of the trifluoromethyl group.

Experimental Protocol: FTIR-ATR Data Acquisition

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage to subtract atmospheric H₂O and CO₂ signals.

-

Sample Application: Place a small amount (a few milligrams) of the solid 3-(trifluoromethyl)cyclobutane-1-carboxylic acid directly onto the ATR crystal. Apply pressure using the built-in clamp to ensure good contact.

-

Data Acquisition:

-

Scan the sample over the mid-IR range, typically from 4000 to 400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Data Summary and Interpretation

| Wavenumber (cm⁻¹) | Intensity | Shape | Vibrational Assignment |

| 3300 - 2500 | Strong | Very Broad | O-H stretch (from hydrogen-bonded dimer) |

| 2960 - 2850 | Medium-Strong | Sharp | C-H stretch (aliphatic cyclobutane ring) |

| 1760 - 1690 | Very Strong | Sharp | C=O stretch (carbonyl of carboxylic acid) |

| 1320 - 1210 | Strong | Broad | C-O stretch |

| ~1100-1300 | Very Strong | Multiple Bands | C-F stretches (trifluoromethyl group) |

| 950 - 910 | Medium | Broad | O-H out-of-plane bend |

Interpretation Insights:

-

The most striking feature is the extremely broad absorption from 3300-2500 cm⁻¹, which is characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid dimer.[3][8] This broadness often obscures the sharper C-H stretching peaks that lie within the same region.[8]

-

A very intense, sharp peak between 1760-1690 cm⁻¹ definitively confirms the presence of the carbonyl (C=O) group.[1][8] Its exact position can indicate the extent of hydrogen bonding.

-

The trifluoromethyl group gives rise to several very strong C-F stretching bands in the fingerprint region, typically between 1100 and 1300 cm⁻¹. These are often the most intense peaks in the entire spectrum for highly fluorinated compounds.

Diagram: Analytical Workflow

Caption: General workflow for spectroscopic analysis.

III. Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry is the definitive technique for determining the molecular weight of a compound and, with high-resolution instruments, its elemental formula.

Rationale for High-Resolution ESI-MS

Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like carboxylic acids, as it typically produces the intact molecular ion with minimal fragmentation. Operating in negative ion mode is particularly well-suited for acids, as they readily lose a proton to form the [M-H]⁻ ion. Using a high-resolution mass analyzer (such as a Time-of-Flight, TOF, or Orbitrap) allows for the measurement of the ion's mass-to-charge ratio (m/z) with very high precision (typically to four or five decimal places). This "exact mass" is then used to confirm the elemental composition, providing a high degree of confidence in the compound's identity.[1]

Experimental Protocol: HR-ESI-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

MS Parameters (Negative Ion Mode):

-

Set the ion source to negative polarity.

-

Optimize source parameters such as capillary voltage, nebulizing gas pressure, and drying gas temperature to achieve a stable signal for the [M-H]⁻ ion.

-

Acquire data over a mass range that includes the expected molecular weight (e.g., m/z 50-500).

-

-

Data Analysis:

-

Identify the peak corresponding to the [M-H]⁻ ion.

-

Compare the measured exact mass of this ion to the theoretical mass calculated for the deprotonated formula, C₆H₆F₃O₂⁻. A mass accuracy of <5 ppm is considered excellent confirmation.

-

Data Summary and Interpretation

| Parameter | Value |

| Molecular Formula | C₆H₇F₃O₂ |

| Molecular Weight | 168.11 g/mol |

| Ionization Mode | ESI Negative |

| Observed Ion | [M-H]⁻ |

| Theoretical Exact Mass | 167.0325 |

| Expected Measured Mass | 167.0325 ± 0.0008 (for 5 ppm error) |

Interpretation Insights:

The primary goal is to observe a prominent ion at an m/z value corresponding to the [M-H]⁻ species. For 3-(trifluoromethyl)cyclobutane-1-carboxylic acid, the theoretical exact mass of the neutral molecule is 168.0398.[9] After losing a proton, the expected [M-H]⁻ ion (C₆H₆F₃O₂⁻) has a theoretical m/z of 167.0325. A high-resolution mass spectrometer should measure this value very closely. This single piece of data provides unambiguous confirmation of the compound's elemental formula, complementing the structural insights from NMR and IR.

Conclusion

The comprehensive spectral analysis of 3-(trifluoromethyl)cyclobutane-1-carboxylic acid relies on the synergistic application of NMR, IR, and MS. ¹H, ¹³C, and ¹⁹F NMR collectively provide a detailed map of the molecular skeleton and confirm the presence of the key trifluoromethyl group. FTIR spectroscopy offers rapid and definitive identification of the carboxylic acid functional group through its characteristic broad O-H and sharp C=O stretching vibrations. Finally, high-resolution mass spectrometry validates the elemental formula with high precision. Together, these techniques provide a self-validating system of analysis, ensuring the structural integrity and identity of this vital building block for pharmaceutical research and development.

References

-

Supporting Information for Angew. Chem. Int. Ed. (2018). Angew. Chem. Int. Ed., 57, 7205. Retrieved from [Link]

-

Scite.ai. (2020). Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid. Retrieved from [Link]

-

Qi, J., et al. (2021). Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid. Organic Process Research & Development, 25(1), 82-88. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

-

Mykhailiuk, P. K. (2019). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. ACS Medicinal Chemistry Letters, 10(9), 1323-1328. Retrieved from [Link]

-

OUCI. (2020). Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid. Retrieved from [Link]

-

Zhang, X. (n.d.). FTIR Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). (1s,3s)-3-(Trifluoromethyl)cyclobutane-1-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 3-Hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid. Retrieved from [Link]

-

Royal Society of Chemistry. (2013). Supporting Information for Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System. Retrieved from [Link]

-

ResearchGate. (n.d.). Series of 19 F NMR spectra recorded during the process of warming a sample. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-amino-3-(trifluoromethyl)cyclobutane-1-carboxylic acid (C6H8F3NO2). Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

-

PubChem. (n.d.). 3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information Trifluoromethylation of Thiophenols and Thiols. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Infrared Spectroscopy Handout. Retrieved from [https://www.colorado.edu/lab/odas/sites/default/files/attached-files/IR handout.pdf]([Link] handout.pdf)

-

Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]

-

NIST. (n.d.). Cyclobutylcarboxylic acid. Retrieved from [Link]

-

Katon, J. E., & Carter, R. O. (1972). Vibrational Spectra of Substituted Cyclobutane Compounds. Defense Technical Information Center. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-[4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid. Retrieved from [Link]

-

ChemRxiv. (2025). Synthesis of 1,3-bis-trifluoromethylated-(hetero)cyclohexane-2- carboxylates from alkylidenemalononitrile. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. rsc.org [rsc.org]

- 5. colorado.edu [colorado.edu]

- 6. rsc.org [rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. (1s,3s)-3-(Trifluoromethyl)cyclobutane-1-carboxylic acid | C6H7F3O2 | CID 53417580 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of 3-(trifluoromethyl)cyclobutane-1-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with actionable experimental protocols to facilitate laboratory work and predictive understanding. Given the absence of extensive published quantitative solubility data for this specific compound, this guide establishes a predictive framework based on its structural components and the known behavior of analogous molecules.

Core Concepts: Deconstructing the Molecule for Solubility Prediction

The solubility of a compound is dictated by its intermolecular interactions with the solvent. The structure of 3-(trifluoromethyl)cyclobutane-1-carboxylic acid presents three key features that govern these interactions: the carboxylic acid group, the cyclobutane ring, and the trifluoromethyl (-CF3) group.

-

Carboxylic Acid (-COOH): This functional group is highly polar and capable of acting as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl and hydroxyl oxygens). This feature strongly promotes solubility in polar protic solvents like alcohols (e.g., methanol, ethanol) and polar aprotic solvents that can accept hydrogen bonds (e.g., acetone, DMSO). Carboxylic acids are generally soluble in a range of organic solvents, including ethers, alcohols, and benzene.[1]

-

Cyclobutane Ring: This four-carbon aliphatic ring is a non-polar, hydrophobic component.[1][2] Its presence contributes to solubility in less polar or non-polar solvents (e.g., diethyl ether, toluene) through van der Waals forces, following the "like dissolves like" principle.[1]

-

Trifluoromethyl (-CF3) Group: This substituent has a profound impact on the molecule's properties. The high electronegativity of the fluorine atoms makes the -CF3 group a strong electron-withdrawing group, which increases the acidity of the carboxylic acid proton.[3][4] Crucially, the -CF3 group is highly lipophilic, meaning it significantly increases the molecule's affinity for fats and non-polar environments, thereby enhancing solubility in non-polar solvents.[5] This property is pivotal in drug design for improving membrane permeability.

The interplay of these three components determines the compound's solubility profile. The polar -COOH group competes with the non-polar cyclobutane and lipophilic -CF3 groups. Therefore, the molecule is expected to exhibit broad solubility across a range of solvent polarities.

Predicted Solubility Profile

| Solvent Class | Example Solvent | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Methanol, Ethanol | High / Miscible | The carboxylic acid group can form strong hydrogen bonds with the solvent's hydroxyl group. Trifluoroacetic acid is miscible with methanol and ethanol.[3][6] |

| Polar Aprotic | Acetone, Ethyl Acetate | High | The solvent's carbonyl oxygen can act as a hydrogen bond acceptor for the carboxylic acid proton. Cyclobutanecarboxylic acid shows good solubility in acetone.[1][2] The presence of the lipophilic -CF3 group should maintain or enhance this solubility. |

| Polar Aprotic | Acetonitrile | Moderate to High | Acetonitrile is polar but a weaker hydrogen bond acceptor than acetone. Solubility is expected to be good but potentially lower than in carbonyl-containing solvents. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very High / Miscible | DMSO is a powerful, highly polar solvent capable of disrupting the carboxylic acid dimers and forming strong hydrogen bonds. |

| Non-Polar | Toluene, Benzene | Moderate | The non-polar cyclobutane ring and the lipophilic -CF3 group will interact favorably with aromatic solvents via van der Waals and dispersion forces. Carboxylic acids generally dissolve well in benzene.[1] |

| Non-Polar | Hexane, Heptane | Low to Moderate | The polarity of the carboxylic acid group will limit solubility in aliphatic hydrocarbons. Trifluoroacetic acid is miscible with hexane, but the larger, more rigid structure of the target compound may reduce this.[3] |